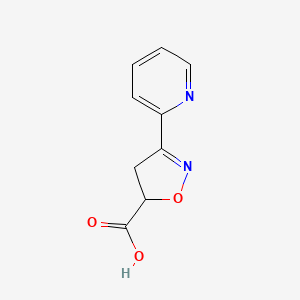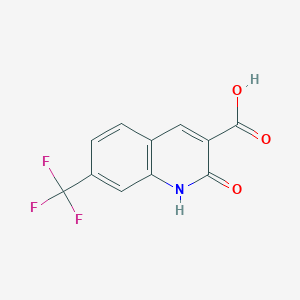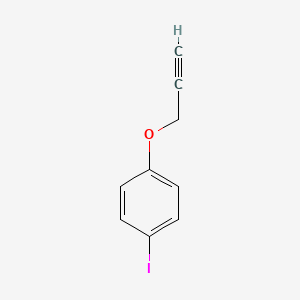
1-Iodo-4-(prop-2-ynyloxy)benzene
Overview
Description
1-Iodo-4-(prop-2-ynyloxy)benzene is an organic compound characterized by the presence of an iodine atom and a prop-2-ynyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4-(prop-2-ynyloxy)benzene can be synthesized through a reaction involving propargyl bromide and a phenol derivative. The reaction typically uses potassium carbonate (K₂CO₃) as a base and acetone as a solvent. The phenol derivative reacts with propargyl bromide in the presence of K₂CO₃ to form the desired product . The reaction conditions are optimized to achieve high yields, typically ranging from 53% to 85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-(prop-2-ynyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agents used.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the alkyne group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like Oxone® or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Reduced products include alkanes or alkenes, depending on the reaction conditions.
Scientific Research Applications
1-Iodo-4-(prop-2-ynyloxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and antiurease activities.
Medicine: Explored for its potential therapeutic properties, particularly in enzyme inhibition.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(prop-2-ynyloxy)benzene involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit specific enzymes, such as urease . The compound’s structure allows it to form stable complexes with metal ions, which can further enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3,5-bis(prop-2-ynyloxy)benzene: Similar structure but with two prop-2-ynyloxy groups, leading to different chemical properties and applications.
4-Iodophenoxyacetic acid: Another iodoarene compound with different functional groups, used in oxidative catalysis.
Uniqueness
Its ability to participate in halogen bonding and other noncovalent interactions makes it valuable in supramolecular chemistry and material science .
Properties
IUPAC Name |
1-iodo-4-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEUQYUAYBKAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550928 | |
| Record name | 1-Iodo-4-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39735-76-7 | |
| Record name | 1-Iodo-4-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3383107.png)
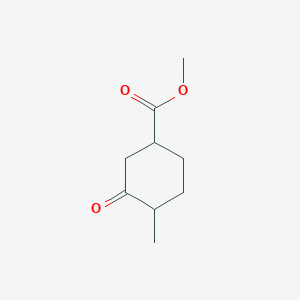
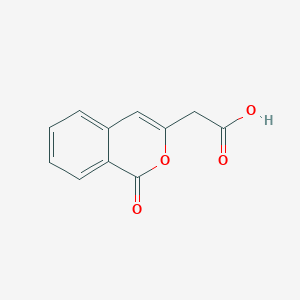
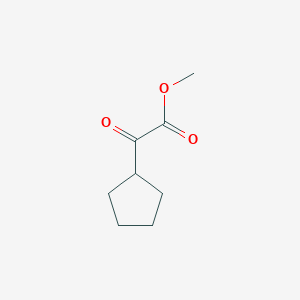
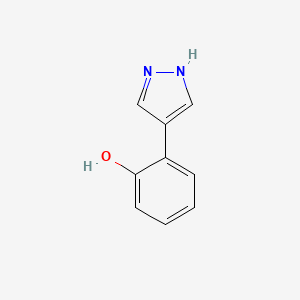
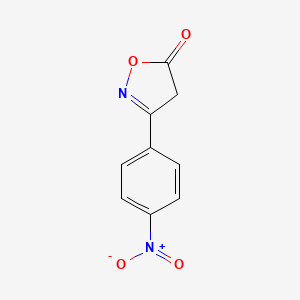

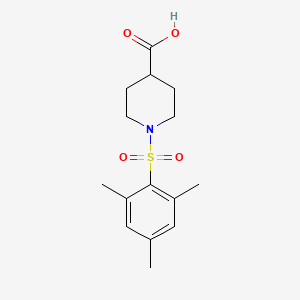
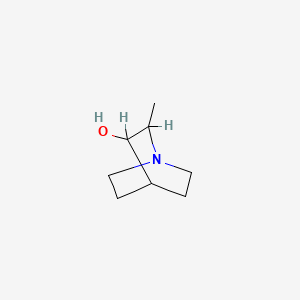
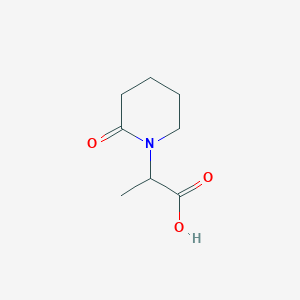

![1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine](/img/structure/B3383177.png)
